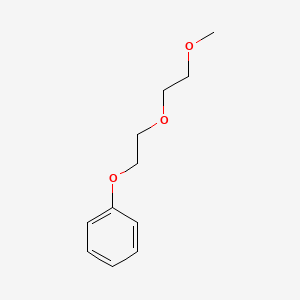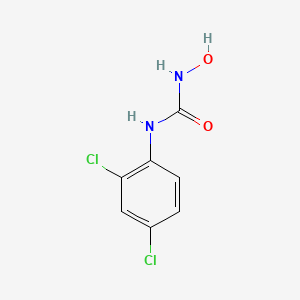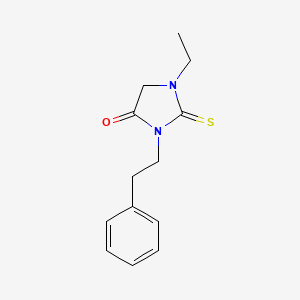
1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one
Overview
Description
1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a sulfur atom. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
The synthesis of 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of an ester with guanidine or cyanamide under specific reaction conditions . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions include various substituted imidazolidinones and thioxo derivatives .
Scientific Research Applications
1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a proteasome modulator and its role in post-translational modifications.
Medicine: It has applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and fluorescent protein chromophores.
Mechanism of Action
The mechanism by which 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. It can modulate proteasome activity, influencing protein degradation and cellular processes. The exact molecular targets and pathways are still under investigation, but its role in advanced glycation end products and creatinine formation is well-documented .
Comparison with Similar Compounds
Similar compounds to 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one include other imidazolidinones and thioxo derivatives. These compounds share the imidazolidinone core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
- Imidazol-2-ones
- Imidazol-4-ones
- Thioxoimidazolidinones .
Properties
CAS No. |
125219-50-3 |
|---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-ethyl-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H16N2OS/c1-2-14-10-12(16)15(13(14)17)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
UWFGYMNXGVIRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)N(C1=S)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Propan-2-ylideneamino)oxy]butan-1-ol](/img/structure/B8745237.png)
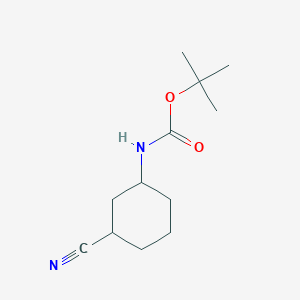
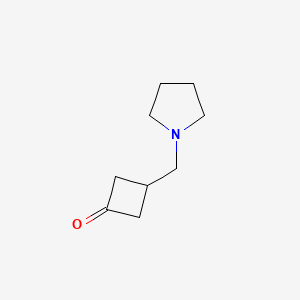
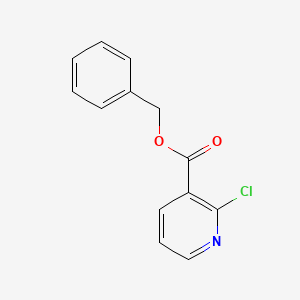
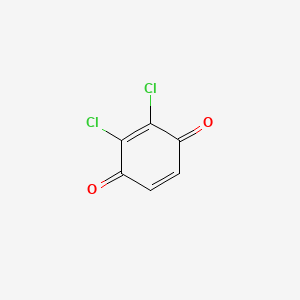
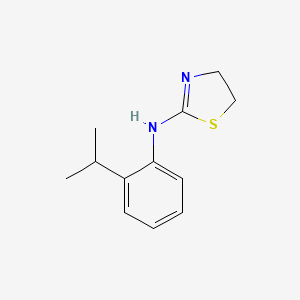
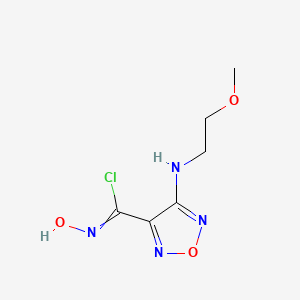
![N-(2,6-dimethylphenyl)-2-[4-(2-phenylacetyl)piperazinyl]acetamide](/img/structure/B8745277.png)
![(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B8745285.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol](/img/structure/B8745297.png)
